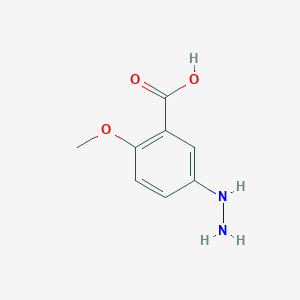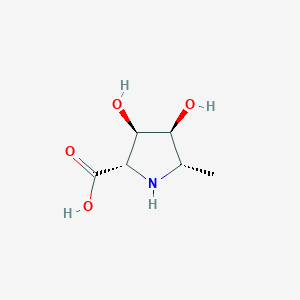
(2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid, also known as L-erythro-5,6-dihydroxylysine, is an amino acid that is found in proteins such as collagen. It is essential for the proper formation and function of collagen, which is the most abundant protein in the human body and plays a crucial role in the structure and function of various tissues such as skin, bones, and cartilage.
作用机制
The mechanism of action of (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid in collagen formation and function is not fully understood. However, it is known to play a crucial role in the crosslinking of collagen fibers, which is essential for the stability and strength of collagen-based tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid are mainly related to its role in collagen formation and function. It is essential for the stability and strength of collagen-based tissues such as skin, bones, and cartilage. Its deficiency can lead to various diseases such as osteoporosis, osteoarthritis, and skin aging.
实验室实验的优点和局限性
The advantages of using (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid in lab experiments include its availability, stability, and specificity for collagen-related studies. However, its limitations include the difficulty in its synthesis and purification, as well as its potential interference with other amino acids and proteins.
未来方向
For research on (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid include:
1. Further investigation of its role in collagen crosslinking and its potential therapeutic effects on various diseases.
2. Development of new methods for its synthesis and purification to overcome its limitations in lab experiments.
3. Exploration of its applications in the production of collagen-based biomaterials with improved properties and performance.
4. Investigation of its potential as a biomarker for collagen-related diseases and disorders.
5. Development of new techniques for its detection and quantification in biological samples.
Conclusion:
In conclusion, (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid is an essential amino acid that plays a crucial role in collagen formation and function. Its importance has led to extensive research on its applications in various fields such as medicine, biotechnology, and materials science. Further research is needed to fully understand its mechanism of action and explore its potential in various applications.
合成方法
The synthesis of (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid can be achieved through various methods. One of the most common methods is the enzymatic hydrolysis of collagen, which releases (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid,6-dihydroxylysine as a product. Another method involves the chemical synthesis of the amino acid using various chemical reactions.
科学研究应用
The importance of (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid in collagen formation and function has led to extensive research on its applications in various fields such as medicine, biotechnology, and materials science.
In medicine, (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid has been studied for its potential therapeutic effects on various diseases such as osteoporosis, osteoarthritis, and skin aging. It has also been investigated for its role in wound healing and tissue regeneration.
In biotechnology, (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid has been used in the production of collagen-based biomaterials that have applications in tissue engineering and drug delivery.
In materials science, (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid has been studied for its role in the formation and properties of collagen-based materials such as films, fibers, and hydrogels.
属性
CAS 编号 |
172093-98-0 |
|---|---|
产品名称 |
(2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid |
分子式 |
C6H11NO4 |
分子量 |
161.16 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO4/c1-2-4(8)5(9)3(7-2)6(10)11/h2-5,7-9H,1H3,(H,10,11)/t2-,3-,4-,5+/m0/s1 |
InChI 键 |
VSJDWHSFHHZBIV-NEEWWZBLSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@@H]([C@H](N1)C(=O)O)O)O |
SMILES |
CC1C(C(C(N1)C(=O)O)O)O |
规范 SMILES |
CC1C(C(C(N1)C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




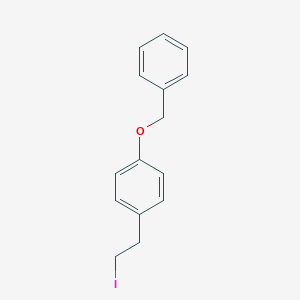
![1-[4-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B61292.png)
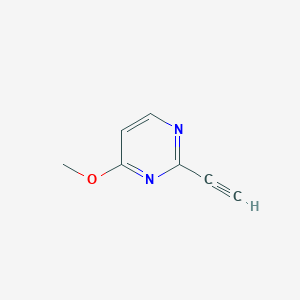
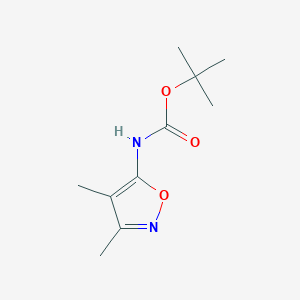

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)
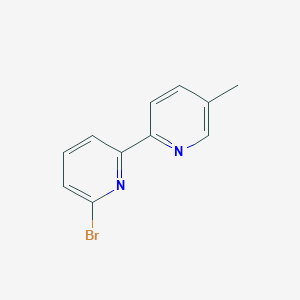
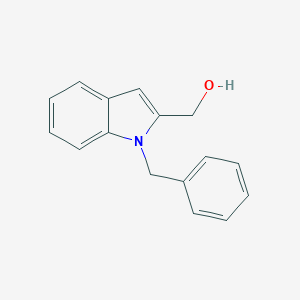
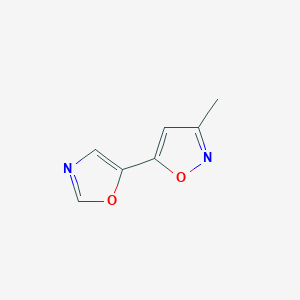
![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)


